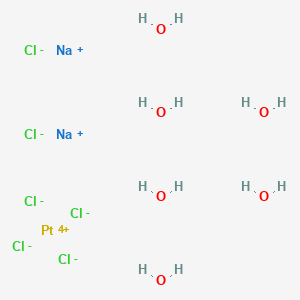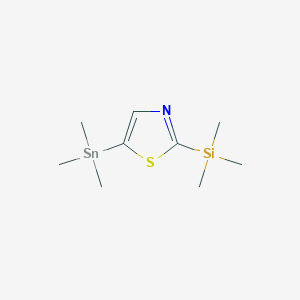
(1-Ethyl-3-pyrrolidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-3-pyrrolidinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
(1-Ethyl-3-pyrrolidinyl)urea acts as a competitive antagonist of the nAChR, meaning that it binds to the receptor and prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. This blockade of the nAChR can have a variety of effects on cellular signaling and physiology, depending on the specific context of the experiment.
Biochemical and Physiological Effects
(1-Ethyl-3-pyrrolidinyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the release of dopamine in the brain, suggesting that it may have potential applications in the treatment of addiction. Additionally, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (1-Ethyl-3-pyrrolidinyl)urea is its specificity for the nAChR, which allows researchers to selectively block the receptor without affecting other signaling pathways. Additionally, (1-Ethyl-3-pyrrolidinyl)urea is relatively easy to synthesize and has a low toxicity profile, making it a valuable tool for in vitro and in vivo experiments. However, one of the limitations of (1-Ethyl-3-pyrrolidinyl)urea is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research on (1-Ethyl-3-pyrrolidinyl)urea. For example, researchers could explore the potential therapeutic applications of (1-Ethyl-3-pyrrolidinyl)urea in the treatment of addiction and cancer. Additionally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a tool to study the function of other ion channels and receptors in the brain and other tissues. Finally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a scaffold for the development of novel compounds with improved pharmacological properties.
Méthodes De Synthèse
(1-Ethyl-3-pyrrolidinyl)urea can be synthesized using a variety of methods, including the reaction of ethyl isocyanate with 3-pyrrolidinylamine. Other methods of synthesis have also been explored, including the use of other isocyanates and amines.
Applications De Recherche Scientifique
(1-Ethyl-3-pyrrolidinyl)urea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of (1-Ethyl-3-pyrrolidinyl)urea is as a tool to study the function of the nicotinic acetylcholine receptor (nAChR), a protein that plays a critical role in a variety of physiological processes.
Propriétés
Numéro CAS |
19985-14-9 |
|---|---|
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1-ethylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
Clé InChI |
RPOOCEPQRXHAMR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)N |
SMILES canonique |
CCN1CCC(C1)NC(=O)N |
Synonymes |
(1-Ethyl-3-pyrrolidinyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)








